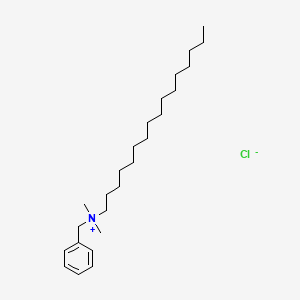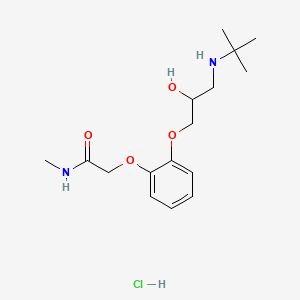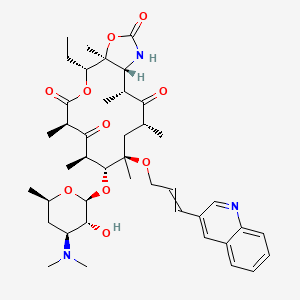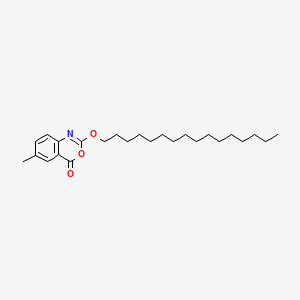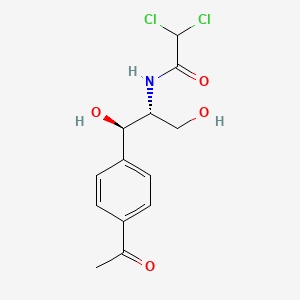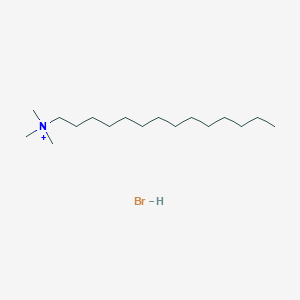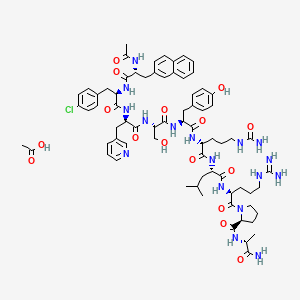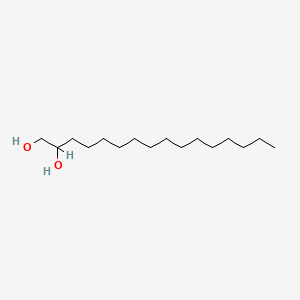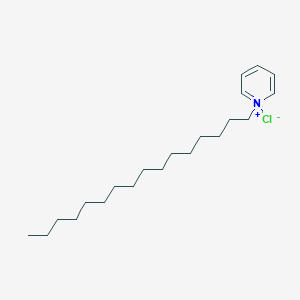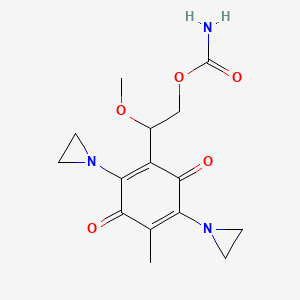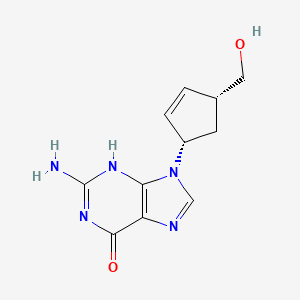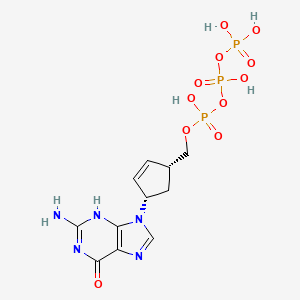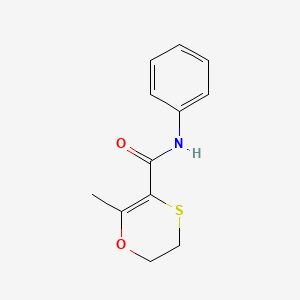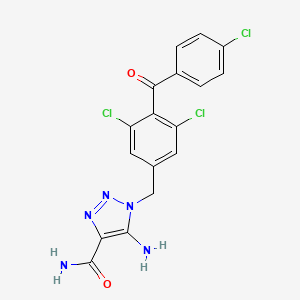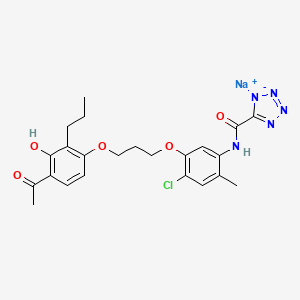
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CGP 35949 is an LTD4 antagonist with phospholipase inhibitory activity. It represents a new approach to the treatment of asthma.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Docking Studies: A study by Talupur, Satheesh, and Chandrasekhar (2021) involved synthesizing a series of compounds including those with a structure similar to the specified chemical. They conducted molecular docking studies which could suggest potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).
- Antiallergic Activity: Ford et al. (1986) synthesized a series of compounds, including N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, demonstrating antiallergic activity. This points to potential use in allergy research or treatment (Ford et al., 1986).
Potential Applications in Material Science
- Proton Conductivity in PEMs: Wang et al. (2012) discussed the use of N-heterocyclic molecules, similar to the specified compound, in proton exchange membranes (PEMs) due to their proton conductivity. This suggests applications in energy technology and material science (Wang et al., 2012).
Applications in Drug Synthesis
- Antimicrobial Agents Synthesis: Desai, Dodiya, and Shihora (2011) synthesized compounds with structures akin to the specified chemical, exhibiting in vitro antibacterial and antifungal activities. This implies potential use in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
- Synthesis of Antitumor Agents: Jia-liang, Yi-fen, and Yafei (2009) described a synthesis process that includes the use of compounds structurally similar to the specified chemical for creating antitumor agents like dasatinib (Jia-liang, Yi-fen, & Yafei, 2009).
Biomedical Research
- Cytotoxicity Studies: Hassan, Hafez, and Osman (2014) synthesized compounds related to the specified chemical and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells, indicating potential use in cancer research (Hassan, Hafez, & Osman, 2014).
- Antibacterial Evaluation: Pitucha et al. (2011) prepared derivatives of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, structurally similar to the specified compound, and evaluated them as potential antimicrobial agents, useful in medical research (Pitucha et al., 2011).
Propiedades
Número CAS |
111130-13-3 |
|---|---|
Nombre del producto |
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Fórmula molecular |
C23H25ClN5NaO5 |
Peso molecular |
509.9 g/mol |
Nombre IUPAC |
sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |
InChI |
InChI=1S/C23H26ClN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |
Clave InChI |
CJDFUZGGLMRUHB-UHFFFAOYSA-M |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |
SMILES canónico |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+] |
Apariencia |
Solid powder |
Otros números CAS |
111130-13-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CGP 35949 CGP-35949 N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



